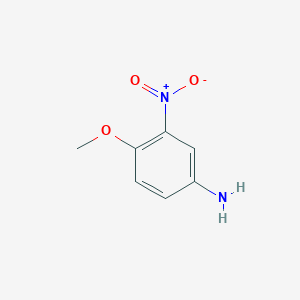

4-Methoxy-3-nitroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFOHZDEBFYQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206408 | |

| Record name | Benzenamine, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-72-0 | |

| Record name | 4-Methoxy-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-methoxy-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitroaniline (CAS 577-72-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitroaniline (CAS 577-72-0), a valuable chemical intermediate. This document details its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in various fields, with a focus on its role in chemical synthesis and potential relevance to drug discovery.

Core Chemical and Physical Properties

This compound is a yellow to orange crystalline solid at room temperature.[1] Its molecular structure, featuring a methoxy group and a nitro group on an aniline backbone, imparts specific reactivity and solubility characteristics that make it a useful building block in organic synthesis.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[1]

| Property | Value | Reference(s) |

| CAS Number | 577-72-0 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 114-118 °C | [3] |

| Boiling Point | 356.9 °C at 760 mmHg | [4] |

| Density | 1.318 g/cm³ | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, DMF | [1] |

| InChI Key | RUFOHZDEBFYQSV-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (DMSO-d6) δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H) | [5] |

| ¹³C NMR | Spectral data available. | [6] |

| Mass Spectrometry | HRMS (EI) m/z 168.0497 (M+1) | [5] |

| IR Spectrum | Gas phase spectrum available. | [7] |

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 2-Nitro-4-aminophenol.[5]

3.1. Materials and Reagents:

-

2-Nitro-4-aminophenol

-

Cesium carbonate (Cs₂CO₃)

-

Iodomethane (CH₃I)

-

Acetonitrile (CH₃CN)

-

Chloroform (CHCl₃)

3.2. Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Column chromatography setup

-

Silica gel for column chromatography

3.3. Procedure:

-

To a round-bottom flask, add 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and acetonitrile (1500 mL).

-

Add iodomethane (9.22 g, 64.9 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 5 hours with stirring.

-

After 5 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product is then purified by flash column chromatography.

-

Elute the column with chloroform to obtain the purified this compound.

3.4. Expected Yield:

This procedure is reported to yield approximately 5.03 g (46%) of this compound as a red oil.[5]

3.5. Characterization:

The structure of the synthesized product can be confirmed by ¹H NMR and HRMS analysis, which should be consistent with the data presented in the spectroscopic data section.[5] Elemental analysis should also align with the calculated values for C₇H₈N₂O₃ (Calculated: C 50.00, H 4.80, N 16.66; Measured example: C 50.20, H 5.07, N 16.60).[5]

Applications in Chemical Synthesis and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries.

4.1. Intermediate for Dyes and Pigments:

The amino and nitro functional groups on the aromatic ring make this compound a suitable precursor for the synthesis of various azo dyes. The presence of the methoxy group can also influence the final color and properties of the dye.

4.2. Role in Medicinal Chemistry and Drug Development:

While specific blockbuster drugs directly synthesized from this compound (CAS 577-72-0) are not prominently documented in publicly available literature, its structural motifs are of interest to medicinal chemists. The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively affect ADME (absorption, distribution, metabolism, and excretion) parameters.[8]

Its isomer, 4-methoxy-2-nitroaniline, is a known key intermediate in the synthesis of the proton pump inhibitor Omeprazole and the antimalarial drug Primaquine. This highlights the potential of methoxy-nitroaniline scaffolds in the development of pharmaceutically active compounds.

Some studies have indicated that this compound exhibits anti-tumor and anti-inflammatory effects, although detailed mechanistic studies are not widely available.[1] These preliminary findings suggest that derivatives of this compound could be explored for therapeutic applications.

Visualizations

To further clarify the experimental and logical relationships involving this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 577-72-0 | FM70781 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 577-72-0 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Benzenamine, 4-methoxy-3-nitro- | C7H8N2O3 | CID 123071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Anisidine, 3-nitro-, [webbook.nist.gov]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

Physical properties of 4-Methoxy-3-nitroaniline

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-nitroaniline

Introduction

This compound, with the CAS number 577-72-0, is an organic chemical compound that serves as a significant intermediate in the synthesis of various dyes and pigments.[1] It is also noted for its potential anti-tumor and anti-inflammatory effects.[2][3][4] Structurally, it is a substituted aniline, a class of compounds widely used in the chemical industry. This guide provides a comprehensive overview of its physical properties, the experimental methods for their determination, and a visualization of its synthesis workflow, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and further research.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [2][5] |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Orange-red or yellow crystalline solid; Dark red solid | [1][2] |

| Melting Point | 114-118 °C or 46-47 °C | [5] |

| Boiling Point | 356.9 °C at 760 mmHg (Predicted: 356.9±22.0 °C) | [5] |

| Density | 1.318±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [5] |

| pKa | 3.33±0.10 (Predicted) | [5] |

| Storage | Store at 2-8 °C under inert gas, protected from light | [5] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves standardized laboratory procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[6]

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[6]

Apparatus:

-

Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[6]

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[6]

-

The sample is heated gently.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.[6]

Solubility Testing

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[8]

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula

Procedure:

-

A small, measured amount of this compound (e.g., 20-30 mg) is placed into a series of test tubes.[9]

-

A measured volume of a specific solvent (e.g., 1 mL of acetonitrile, chloroform, water, etc.) is added to each test tube.[9]

-

The mixture is agitated using a vortex mixer or by stirring to promote dissolution.

-

The mixture is observed to determine if the solid dissolves completely, partially, or not at all.

-

The process can be repeated with gentle heating to observe any change in solubility with temperature.

Synthesis Workflow

A common method for the synthesis of this compound involves the methylation of 2-Nitro-4-aminophenol.[2][3][10] The following diagram illustrates the key steps in this process.

Caption: Synthesis of this compound.

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The structure of the synthesized product is typically confirmed by ¹H NMR.[2][3]

Experimental Data:

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ):

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which helps in confirming the elemental composition.

Experimental Data:

This data corresponds to the calculated elemental composition of C₇H₈N₂O₃.[2][3]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with the experimental protocols for their determination. The tabulated data offers a quick reference for researchers, while the detailed methodologies provide a basis for experimental work. The visualization of the synthesis workflow and the inclusion of spectral data further contribute to a comprehensive understanding of this compound, which is valuable for its application in scientific research and industrial processes.

References

- 1. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 577-72-0 [m.chemicalbook.com]

- 3. This compound | 577-72-0 [chemicalbook.com]

- 4. This compound | 577-72-0 | FM70781 | Biosynth [biosynth.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

4-Methoxy-3-nitroaniline chemical structure and formula

An In-depth Technical Guide to 4-Methoxy-3-nitroaniline

This technical guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Formula

This compound is an organic compound with a substituted aniline core. The structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and an amino group (-NH₂).

Chemical Formula: C₇H₈N₂O₃

IUPAC Name: this compound

CAS Number: 577-72-0

Molecular Weight: 168.15 g/mol [1]

SMILES Notation: COC1=C(C=C(C=C1)N)--INVALID-LINK--[O-]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Dark Red Solid | [2][3] |

| Melting Point | 114-118 °C | [4] |

| Boiling Point | 356.9 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 169.7 ± 22.3 °C | [1] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [3] |

| pKa | 3.33 ± 0.10 (Predicted) | [3] |

| LogP | 1.04 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2-Nitro-4-aminophenol.[2]

Materials:

-

2-Nitro-4-aminophenol (10.0 g, 64.9 mmol)

-

Cesium carbonate (21 g, 64 mmol)

-

Iodomethane (9.22 g, 64.9 mmol)

-

Acetonitrile (1500 mL)

-

Chloroform

Procedure:

-

Combine 2-Nitro-4-aminophenol, cesium carbonate, and iodomethane in acetonitrile in a reaction vessel.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by fast column chromatography using chloroform as the eluent.

-

This procedure yields this compound as a red oil (5.03 g, 46% yield).[2]

The workflow for the synthesis is illustrated in the diagram below.

Caption: Workflow for the Synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR (DMSO-d₆):

-

δ 7.09-7.03 (m, 2H)

-

δ 6.87 (d, J=3Hz, 1H)

-

δ 5.21 (bs, 2H)

-

δ 3.77 (s, 3H)[2]

High-Resolution Mass Spectrometry (HRMS) (EI):

-

m/z 168.0497 (M+1)[2]

Elemental Analysis (C₇H₈N₂O₃):

-

Calculated: C 50.00, H 4.80, N 16.66

-

Measured: C 50.20, H 5.07, N 16.60[2]

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit anti-tumor and anti-inflammatory effects.[5] However, the specific molecular mechanisms and signaling pathways underlying these activities for this particular compound are not well-documented in the available literature.

Based on the general mechanisms of anti-inflammatory action for similar compounds, it can be hypothesized that this compound may modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

The diagram below illustrates a generalized model of these potential anti-inflammatory signaling pathways. It is important to note that this is a hypothetical representation and has not been experimentally validated for this compound.

References

- 1. This compound | CAS#:577-72-0 | Chemsrc [chemsrc.com]

- 2. This compound | 577-72-0 [chemicalbook.com]

- 3. 577-72-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 577-72-0 [sigmaaldrich.com]

- 5. This compound | 577-72-0 | FM70781 | Biosynth [biosynth.com]

Spectroscopic Profile of 4-Methoxy-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Methoxy-3-nitroaniline (CAS No. 577-72-0). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the unequivocal identification, characterization, and quality control of this important chemical intermediate.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.09-7.03 | m | Ar-H | DMSO-d6[1] | |

| 6.87 | d | 3 | Ar-H | DMSO-d6[1] |

| 5.21 | bs | -NH₂ | DMSO-d6[1] | |

| 3.77 | s | -OCH₃ | DMSO-d6[1] |

Abbreviations: s = singlet, d = doublet, m = multiplet, bs = broad singlet

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 149.27 | Ar-C | CDCl₃ |

| 147.49 | Ar-C | CDCl₃ |

| 129.94 | Ar-C | CDCl₃ |

| 120.66 | Ar-C | CDCl₃ |

| 113.15 | Ar-C | CDCl₃ |

| 109.03 | Ar-C | CDCl₃ |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

While a specific experimental spectrum was not available, the following table outlines the expected characteristic infrared absorption frequencies for the functional groups present in this compound based on established literature values for similar compounds.[2][3][4]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3000-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1620-1590 | N-H bend | Primary Amine (-NH₂) |

| 1550-1475 | Asymmetric N-O stretch | Nitro (-NO₂)[4] |

| 1360-1290 | Symmetric N-O stretch | Nitro (-NO₂)[4] |

| 1275-1200 | Asymmetric C-O-C stretch | Aryl Ether |

| 1075-1020 | Symmetric C-O-C stretch | Aryl Ether |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Ion Type | Method |

| 168.0497 | [M+H]⁺ | HRMS (EI)[1] |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample of this compound was dissolved in an appropriate deuterated solvent (CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample was prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electron ionization (EI) source coupled to a high-resolution mass analyzer. The sample was introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and any fragment ions were measured with high accuracy.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its solubility determination, including detailed experimental protocols and a comparative analysis based on structurally related molecules.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 356.9 ± 22.0 °C (Predicted) | [1] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Orange-red solid | [1] |

| Qualitative Solubility | Slightly soluble in Acetonitrile and Chloroform | [1][2] |

Quantitative Solubility Data

To provide a practical reference, the following table summarizes the mole fraction solubility (x₁) of structurally similar nitroaniline derivatives in various organic solvents at a specific temperature. This data can serve as a valuable guide for solvent selection in processes involving this compound.

Table 1: Mole Fraction Solubility (x₁) of Structurally Related Nitroanilines in Organic Solvents at 303 K [3]

| Solvent | o-Nitroaniline | p-Nitroaniline |

| Toluene | High | Low |

Table 2: Mole Fraction Solubility of 4-methyl-2-nitroaniline in Various Solvents at Different Temperatures [4]

| Solvent | T = 278.15 K | T = 283.15 K | T = 288.15 K | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K |

| Methanol | 0.0102 | 0.0123 | 0.0148 | 0.0178 | 0.0214 | 0.0257 | 0.0309 | 0.0371 |

| Ethanol | 0.0115 | 0.0139 | 0.0168 | 0.0203 | 0.0245 | 0.0295 | 0.0355 | 0.0428 |

| n-Propanol | 0.0138 | 0.0167 | 0.0202 | 0.0244 | 0.0294 | 0.0354 | 0.0427 | 0.0514 |

| Isopropanol | 0.0121 | 0.0146 | 0.0176 | 0.0212 | 0.0256 | 0.0308 | 0.0371 | 0.0447 |

| n-Butanol | 0.0152 | 0.0183 | 0.0221 | 0.0266 | 0.0321 | 0.0386 | 0.0465 | 0.0560 |

| Ethyl acetate | 0.0489 | 0.0589 | 0.0710 | 0.0855 | 0.1029 | 0.1239 | 0.1492 | 0.1797 |

| Acetonitrile | 0.0387 | 0.0466 | 0.0561 | 0.0676 | 0.0814 | 0.0979 | 0.1179 | 0.1419 |

| 1,4-Dioxane | 0.0456 | 0.0549 | 0.0661 | 0.0796 | 0.0958 | 0.1153 | 0.1388 | 0.1671 |

| Toluene | 0.0145 | 0.0175 | 0.0211 | 0.0254 | 0.0306 | 0.0368 | 0.0443 | 0.0533 |

| Chlorobenzene | 0.0182 | 0.0219 | 0.0264 | 0.0318 | 0.0383 | 0.0461 | 0.0555 | 0.0668 |

| 1,2-Dichloroethane | 0.0391 | 0.0471 | 0.0567 | 0.0683 | 0.0822 | 0.0989 | 0.1191 | 0.1434 |

| N,N-Dimethylformamide | 0.0521 | 0.0627 | 0.0755 | 0.0909 | 0.1094 | 0.1317 | 0.1585 | 0.1908 |

| 2-Butanone | 0.0553 | 0.0666 | 0.0802 | 0.0965 | 0.1162 | 0.1398 | 0.1683 | 0.2026 |

| Carbon tetrachloride | 0.0031 | 0.0037 | 0.0045 | 0.0054 | 0.0065 | 0.0078 | 0.0094 | 0.0113 |

It is generally observed that the solubility of nitroaniline derivatives increases with rising temperature.[4] The solubility tends to be higher in polar aprotic solvents like N,N-dimethylformamide and ketones, as well as in esters like ethyl acetate, compared to alcohols and nonpolar solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for generating equilibrium solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent precipitation or further dissolution during sampling.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Record the final weight of the container with the dried solute.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound.

-

Determine the mass of the solvent from the volume of the aliquot and the solvent's density at the experimental temperature.

-

Express the solubility in various units such as g/100g of solvent, molality, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While direct quantitative solubility data for this compound remains limited in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method and considering the solubility behavior of structurally similar compounds, researchers and drug development professionals can effectively characterize the solubility of this important chemical intermediate in various organic solvents. This information is critical for optimizing reaction conditions, purification processes, and formulation development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxy-3-nitroaniline (CAS No: 577-72-0), a chemical compound with noted anti-tumor and anti-inflammatory effects.[1][2] This document outlines its key physical properties, detailed experimental protocols for their determination, and a workflow for its synthesis, designed to support research and development activities.

Core Physical Properties of this compound

This compound is an organic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1][3][4] It typically presents as a solid at room temperature.[3][5] The color of the solid has been described as both dark red and orange-red.[1][3]

The melting and boiling points are critical parameters for the identification, purity assessment, and process development of chemical compounds. The available data for this compound is summarized below.

| Property | Value | Conditions | Source |

| Melting Point | 114-118 °C | Not Specified | |

| 46-47 °C | Not Specified | [1][3][6] | |

| Boiling Point | 356.9 °C | at 760 mmHg | [4][7] |

| 356.9 ± 22.0 °C | Predicted | [1][3][6] |

Note: A significant discrepancy exists in the reported melting point values. Researchers should consider this variability and may need to determine the melting point of their specific sample for confirmation. Impurities can depress and broaden the melting point range.[1]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for characterizing a chemical substance. The following sections detail standard laboratory methodologies.

This method is a widely accepted technique for determining the melting point of a crystalline solid.[7]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device with a heated metal block) or a Thiele tube.[1]

-

Glass capillary tubes (sealed at one end).[3]

-

Calibrated thermometer.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][7] If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of about 3 mm in height at the bottom.[8]

-

Initial Determination (Rapid Scan): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This provides a target range for a more accurate measurement.[1]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 10-15°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.[1][8]

-

Observation and Recording: Record two temperatures:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted. This range is the melting point of the sample. For high accuracy, repeat the measurement to obtain consistent values.

-

This method is suitable for determining the boiling point of a liquid using a small sample volume.[5][9]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external (atmospheric) pressure.[6] At this temperature, the liquid undergoes bulk vaporization.

Apparatus:

-

Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[1]

-

Small test tube (e.g., 75x10 mm).

-

Capillary tube (sealed at one end).

-

Calibrated thermometer.

-

Rubber band or wire to attach the test tube to the thermometer.

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample (melted this compound) into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.[9]

-

Heating: Insert the assembly into the Thiele tube, making sure the rubber band is above the oil level.[6] Gently heat the side arm of the Thiele tube with a small flame or other heat source.[6][9] Convection currents will ensure uniform heating of the oil bath.[6]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[4][9] This indicates the vapor pressure of the sample has exceeded the external pressure.

-

Recording: Remove the heat source and allow the apparatus to cool slowly.[9] The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][6] Record this temperature and the atmospheric pressure.

Synthesis Workflow Visualization

This compound can be synthesized from 2-Nitro-4-aminophenol. The following diagram illustrates the key steps of this laboratory-scale synthesis.[10]

Caption: Workflow for the synthesis of this compound.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. scribd.com [scribd.com]

- 3. westlab.com [westlab.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chemconnections.org [chemconnections.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. thinksrs.com [thinksrs.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Potential Biological Activity of 4-Methoxy-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline is a substituted aniline that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its demonstrated and inferred anti-tumor, anti-inflammatory, and antimicrobial properties. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on the compound and its structural analogs to provide a framework for future research and development. The guide includes a summary of potential quantitative biological data, detailed experimental protocols for assessing these activities, and visualizations of relevant signaling pathways to facilitate a deeper understanding of its possible mechanisms of action.

Introduction

This compound (CAS 577-72-0) is an organic compound with the chemical formula C₇H₈N₂O₃.[1] Its structure, featuring a methoxy group and a nitro group on an aniline backbone, suggests the potential for diverse biological interactions. The presence of the nitro group, a known pharmacophore in various bioactive molecules, and the methoxy group, which can influence metabolic stability and receptor binding, makes this compound a compound of interest for drug discovery.[2] General statements in chemical supplier literature suggest that it has been shown to have anti-tumor and anti-inflammatory effects, though specific studies are not cited.[1][3] This guide aims to consolidate the available information and provide a roadmap for the systematic evaluation of its biological potential.

Potential Anticancer Activity

Inferred Quantitative Data

To provide a reference for potential efficacy, the following table summarizes anticancer activity data for structurally related nitroaniline and methoxyphenyl derivatives. It is crucial to note that these values are for analogous compounds and not for this compound itself.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Substituted 2-Nitroanilines | 4-Methylphenyl derivative | HCT116 | 0.0059 | BenchChem |

| N-Substituted 2-Nitroanilines | 4-(Dimethylamino)phenyl derivative | HCT116 | 8.7 | BenchChem |

| Pyridine-based compounds | Novel pyridine-urea derivative | MCF-7 | Not Specified | BenchChem |

| Pyridine-based compounds | Novel pyridine-urea derivative | A549 | Not Specified | BenchChem |

| Pyrazole Derivatives | Fluoro and nitro substituted aniline moiety | MRSA strains | 6.25 (MIC, µg/mL) | [4] |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.

Postulated Signaling Pathway

The anticancer activity of nitroaromatic compounds can be linked to the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

Potential Anti-inflammatory Activity

Certain methoxyphenolic compounds have demonstrated anti-inflammatory properties.[5][6][7] The anti-inflammatory effects of this compound, if any, may be attributed to the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.

Inferred Quantitative Data

The following table presents IC₅₀ values for various methoxyphenolic compounds in inhibiting inflammatory mediators, providing a potential range for the activity of this compound.

| Compound | Inflammatory Mediator | Cell Line | IC₅₀ (µM) | Reference |

| Diapocynin | Multiple Cytokines | Human Airway Cells | 20.3 | [5][6][7] |

| Resveratrol | Multiple Cytokines | Human Airway Cells | 42.7 | [5][6][7] |

| 2-Methoxyhydroquinone | Multiple Cytokines | Human Airway Cells | 64.3 | [5][6][7] |

| Apocynin | Multiple Cytokines | Human Airway Cells | 146.6 | [5][6][7] |

| 4-Amino-2-methoxyphenol | Multiple Cytokines | Human Airway Cells | 410 | [5][6][7] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (or test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each supernatant sample.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Postulated Signaling Pathway

The anti-inflammatory activity of methoxyphenolic compounds may involve the inhibition of the NF-κB signaling pathway.

Potential Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties, often acting through the generation of reactive nitroso species upon reduction within microbial cells.[2]

Inferred Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related nitro-substituted compounds against various microorganisms.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Nitro-substituted Benzothiazole | Compound N-01 | P. aeruginosa | Potent Activity | [8] |

| Nitro-substituted Benzothiazole | Compound K-06 | P. aeruginosa | Potent Activity | [8] |

| Nitro-substituted Benzothiazole | Compound K-08 | P. aeruginosa | Potent Activity | [8] |

| Pyrazole Derivatives | Fluoro and nitro substituted aniline moiety | MRSA strains | 6.25 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (or test compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow

The following diagram outlines the workflow for antimicrobial susceptibility testing.

Conclusion

This compound presents a scaffold with potential for development as an anticancer, anti-inflammatory, or antimicrobial agent. The information compiled in this guide, largely inferred from structurally related compounds, provides a strong rationale for its further investigation. The provided experimental protocols and conceptual signaling pathways offer a starting point for researchers to systematically evaluate its biological activities and elucidate its mechanisms of action. Future studies should focus on generating direct experimental data for this compound to validate these inferred properties and to explore its therapeutic potential.

References

- 1. This compound | 577-72-0 | FM70781 | Biosynth [biosynth.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 577-72-0 [m.chemicalbook.com]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Methoxy-3-nitroaniline: A Versatile Precursor in the Synthesis of Bioactive Molecules and Functional Dyes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline is a key aromatic intermediate characterized by the presence of three functional groups: an amino group, a methoxy group, and a nitro group. This unique substitution pattern makes it a valuable and versatile precursor in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds and azo dyes. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their potential as anticancer agents, particularly as inhibitors of key signaling pathways, and as vibrant colorants. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its physical and chemical properties, key synthetic transformations, and the biological significance of its derivatives. Experimental protocols for its use in the synthesis of azo dyes and benzimidazoles are provided, along with a discussion of the role of its derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.

Physicochemical Properties of this compound

This compound is a dark red solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 577-72-0 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 356.9 ± 22.0 °C (Predicted) | [1] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [1] |

| Appearance | Dark Red Solid | [1] |

| pKa | 3.33 ± 0.10 (Predicted) | [1] |

Core Synthetic Transformations

This compound serves as a scaffold for a variety of important organic transformations, primarily leveraging the reactivity of its amino and nitro groups. The key reactions include diazotization-coupling to form azo dyes, and reduction of the nitro group followed by cyclization to construct heterocyclic systems like benzimidazoles.

Synthesis of Azo Dyes

The primary amino group of this compound can be readily converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to produce a wide range of azo dyes. The color of the resulting dye is influenced by the nature of the coupling component and the extended conjugation of the final molecule.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

β-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

Part 1: Diazotization of this compound

-

In a 100 mL beaker, dissolve 1.68 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound solution, ensuring the temperature is maintained between 0-5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20 minutes in the ice bath to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with β-Naphthol

-

In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly and with continuous stirring, add the cold diazonium salt solution (from Part 1) to the alkaline solution of β-naphthol. A colored precipitate of the azo dye is expected to form immediately.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the synthesized azo dye in a desiccator.

Expected Yield: 75-85%

Synthesis of Benzimidazoles

A crucial application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted benzimidazoles. This typically involves the reduction of the nitro group to an amino group, yielding 4-methoxy-1,2-phenylenediamine. This diamine can then undergo cyclization with various electrophilic partners, such as aldehydes or carboxylic acids (or their derivatives), to form the benzimidazole ring system.

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

This protocol outlines a general two-step procedure for the synthesis of a 2-substituted benzimidazole from this compound.

Step 1: Reduction of this compound to 4-Methoxy-1,2-phenylenediamine

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol or Methanol

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend 1.68 g (10 mmol) of this compound in 50 mL of ethanol.

-

Add 5.65 g (25 mmol) of tin(II) chloride dihydrate (or 1.4 g, 25 mmol of iron powder) to the suspension.

-

Slowly add 20 mL of concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture at reflux for 2-3 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium hydroxide until the solution is basic (pH > 10).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methoxy-1,2-phenylenediamine, which can be used in the next step without further purification.

Expected Yield: 80-95%

Step 2: Cyclization to form a 2-Substituted Benzimidazole

Materials:

-

Crude 4-Methoxy-1,2-phenylenediamine (from Step 1)

-

An appropriate aldehyde (e.g., benzaldehyde)

-

p-Toluenesulfonic acid (p-TSA) or a similar acid catalyst

-

Toluene or Ethanol

Procedure:

-

Dissolve the crude 4-methoxy-1,2-phenylenediamine (approximately 10 mmol) in 50 mL of toluene.

-

Add 1.06 g (10 mmol) of benzaldehyde to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).

-

Heat the reaction mixture at reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

Expected Yield: 70-90%

Data Presentation

The following tables summarize representative quantitative data for the key synthetic transformations of this compound and its derivatives, based on analogous reactions reported in the literature.

Table 2: Synthesis of Azo Dyes from Anilines

| Diazo Component | Coupling Component | Reaction Conditions | Yield (%) | Reference(s) |

| 4-Nitroaniline | β-Naphthol | NaNO₂, HCl, 0-5 °C; NaOH | ~80 | [2] |

| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | NaNO₂, H₂SO₄, 0-5 °C | 58 | [3] |

| 4-Nitroaniline | Salicylic Acid | NaNO₂, HCl, 0-5 °C; NaOH | >90 (crude) | [2] |

Table 3: Synthesis of Benzimidazoles from o-Nitroanilines

| o-Nitroaniline Derivative | Aldehyde | Catalyst/Reducing Agent | Solvent | Yield (%) | Reference(s) |

| 2-Nitroaniline | Benzaldehyde | Zn/NaHSO₃ | Water | 85-95 | [4] |

| 2-Nitroaniline | Various Aromatic Aldehydes | Na₂S₂O₄ | - | Good to excellent | [5] |

| 4-Methoxy-2-nitroacetanilide | (reduction then cyclization) | Raney Nickel, H₂ | Methanol | High | [6] |

Table 4: Reduction of Nitroanilines

| Nitroaniline Derivative | Reducing Agent | Catalyst | Solvent | Conversion (%) | Selectivity (%) | Reference(s) |

| 4-Nitroaniline | NaBH₄ | CuFe₂O₄ NPs | Water | 96.5 | - | [7] |

| 3-Nitro-4-methoxy-acetylaniline | NaBH₄ | Cu NPs | Water | 100 | 99.6 (to amine) | |

| o-Nitroaniline | H₂ | Pd-Ni/GO | - | High | High | [8] |

Biological Context: Inhibition of the EGFR Signaling Pathway

Derivatives of this compound, particularly those containing a benzimidazole or anilinoquinazoline core, have emerged as promising candidates in drug discovery, with a significant number showing potent anticancer activity. A key molecular target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR).

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10] In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[11][12] Therefore, inhibiting the EGFR signaling pathway is a well-established strategy in cancer therapy.

Anilinoquinazolines and related heterocyclic compounds synthesized from precursors like this compound can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3][13][14] They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

Visualization of the EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified overview of the EGFR signaling pathway and the point of intervention for small molecule inhibitors.

Caption: Simplified EGFR signaling pathway and mechanism of inhibition.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a diverse array of organic molecules. Its strategic functionalization allows for the efficient construction of complex structures, including azo dyes with tunable properties and heterocyclic compounds with significant biological activities. The demonstrated utility of its derivatives as potential anticancer agents, particularly as inhibitors of the EGFR signaling pathway, highlights the importance of this precursor in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and expand the synthetic and medicinal applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]

- 7. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]

- 8. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 4-Methoxy-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline, a substituted aniline derivative, presents a molecule of interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its theoretical properties, supported by computational analysis, and details relevant experimental protocols. The document summarizes key quantitative data, outlines methodologies for its synthesis and potential biological evaluation, and visualizes complex relationships and workflows to facilitate a deeper understanding of this compound for research and development purposes.

Introduction

This compound (CAS No: 577-72-0) is an aromatic amine that has been noted for its potential anti-tumor and anti-inflammatory properties.[1][2] Its chemical structure, featuring a methoxy group and a nitro group on the aniline backbone, makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups influences its electronic properties and reactivity, making it a subject of interest for theoretical and computational studies. This guide aims to consolidate the available information on this compound to serve as a foundational resource for researchers.

Theoretical Properties

The theoretical properties of this compound are dictated by its molecular structure, which consists of a benzene ring substituted with an amino group, a methoxy group at position 4, and a nitro group at position 3.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| CAS Number | 577-72-0 | [1][3] |

| Melting Point | 114-118 °C | [3] |

| Boiling Point | 356.9 °C at 760 mmHg | [3] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=C(C=C(C=C1)N)--INVALID-LINK--[O-] | [1] |

| InChI Key | RUFOHZDEBFYQSV-UHFFFAOYSA-N | [3] |

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

-

¹H NMR (DMSO-d₆): δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H).[2]

-

High-Resolution Mass Spectrometry (HRMS) (EI): m/z 168.0497 (M+1).[2]

Computational Analysis

While specific computational studies on this compound are not extensively available, analysis of structurally similar substituted anilines provides valuable insights into its electronic properties and reactivity.

Electronic Properties and Reactivity

The electronic properties of substituted anilines are significantly influenced by the nature and position of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

In this compound, the interplay of these two groups governs its reactivity. The amino group is also an activating, ortho-, para-directing group. The overall reactivity and orientation of further substitution reactions would be a complex interplay of these directing effects.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often associated with the electron-withdrawing substituents.

In this compound, the HOMO is expected to have significant contributions from the aniline ring and the electron-rich methoxy and amino groups. The LUMO is likely to be centered on the nitro group and the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar nitro-substituted anilines can provide a qualitative understanding of these frontier orbitals.

The following diagram illustrates the logical workflow for a computational analysis of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is through the nitration of p-anisidine followed by selective reduction or via methylation of 2-nitro-4-aminophenol.[2] A detailed protocol for the latter is provided below.

Materials:

-

2-Nitro-4-aminophenol

-

Cesium carbonate (Cs₂CO₃)

-

Iodomethane (CH₃I)

-

Acetonitrile (CH₃CN)

-

Chloroform (CHCl₃)

Procedure:

-

To a solution of 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol) in acetonitrile (1500 mL), add cesium carbonate (21 g, 64 mmol) and iodomethane (9.22 g, 64.9 mmol).[2]

-

Heat the reaction mixture to reflux for 5 hours.[2]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove insoluble solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by flash column chromatography using chloroform as the eluent to yield this compound as a red oil (5.03 g, 46% yield).[2]

The following diagram outlines the synthesis workflow.

In Vitro Anti-Tumor Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound (dissolved in a suitable solvent)

-

Diclofenac sodium (as a standard)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound. A control group without the test compound should also be prepared.

-

Incubation: Incubate the samples at 37 °C for 20 minutes.

-

Heating: Heat the samples at 70 °C for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Absorbance Measurement: Measure the absorbance of the samples at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Potential Mechanism of Action and Signaling Pathways

While the precise biological targets and signaling pathways of this compound are not yet fully elucidated, its structural similarity to other nitroaromatic compounds with known biological activities allows for the formulation of plausible hypotheses.

Some nitroaniline derivatives have been shown to exert their anti-tumor effects through bioreductive activation under hypoxic conditions, which are common in solid tumors.[4] This process involves the reduction of the nitro group to a more reactive species that can induce cellular damage.

For its potential anti-inflammatory effects, it is conceivable that this compound may modulate key inflammatory signaling pathways. For instance, other nitro-containing compounds have been demonstrated to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are central to the inflammatory response. Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound is a molecule with significant potential for further investigation, particularly in the context of drug discovery. This guide has provided a comprehensive overview of its theoretical properties, computational analysis considerations, and detailed experimental protocols for its synthesis and preliminary biological evaluation. The presented information and visualizations are intended to serve as a valuable resource for researchers and professionals in the field, facilitating future studies to unlock the full therapeutic potential of this and related compounds. Further research is warranted to validate the hypothesized mechanisms of action and to explore its efficacy in relevant preclinical models.

References

The Discovery and History of 4-Methoxy-3-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitroaniline, a nitroaromatic compound, has a history intertwined with the burgeoning synthetic dye industry of the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and characterization are presented, supported by quantitative data organized for clarity. Furthermore, this document illustrates key synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of this important chemical intermediate.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of synthetic organic chemistry, particularly the development of nitro compounds and their derivatives. The chemistry of nitro compounds began to flourish in the early 19th century and rapidly evolved with the growth of the organic chemistry field.[1] Historically, aromatic nitro compounds were crucial precursors for the synthesis of azo dyes, a dominant class of colorants that revolutionized the textile industry.[2]

The discovery of mauveine by William Henry Perkin in 1856 triggered a wave of research into aniline and its derivatives, leading to the development of a vast array of synthetic dyes.[3][4] This industrial demand spurred the investigation of various substituted anilines, including methoxy- and nitro-substituted anilines, which served as key intermediates. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its emergence is a logical consequence of the systematic exploration of nitration reactions on substituted anilines during this period. The nitration of p-anisidine (4-methoxyaniline) would have been a straightforward route for chemists of that era to explore, leading to the formation of its nitro derivatives.

Nitro compounds, in general, play a significant role as building blocks and synthetic intermediates for a wide range of commercially important products, including pharmaceuticals, agricultural chemicals, and explosives, in addition to dyes.[1] this compound and its isomers, such as 4-methoxy-2-nitroaniline, are important intermediates in the synthesis of various organic molecules, including pharmaceuticals like omeprazole.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [6][7] |

| Molecular Weight | 168.15 g/mol | [6][7] |